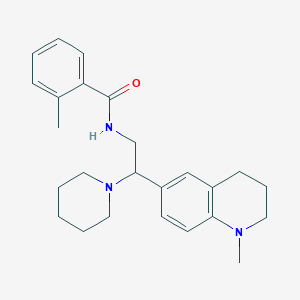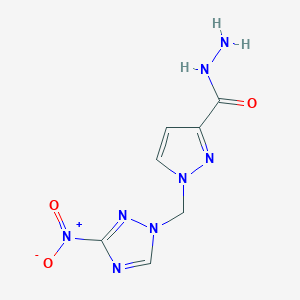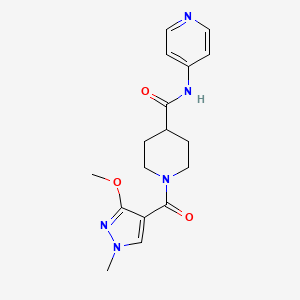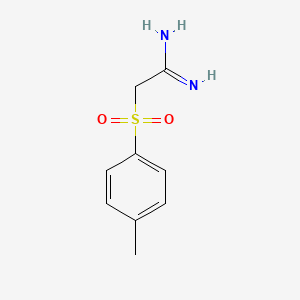
Tosyl-acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tosyl-acetamidine is an organic compound that features a tosyl group (p-toluenesulfonyl) attached to an acetamidine moiety. The tosyl group is known for its ability to act as a good leaving group in various chemical reactions, making this compound a valuable intermediate in organic synthesis. This compound is often used in the preparation of other chemical entities, particularly in the synthesis of nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions: Tosyl-acetamidine can be synthesized through several methods. One common approach involves the reaction of acetamidine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature in an anhydrous solvent like acetonitrile, yielding this compound in good to excellent yields .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Tosyl-acetamidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted acetamidines where the tosyl group is replaced by the nucleophile.
Cyclization Reactions: Products include various nitrogen-containing heterocycles such as imidazoles and pyrimidines.
科学的研究の応用
Tosyl-acetamidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into this compound derivatives focuses on their potential as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of tosyl-acetamidine primarily involves its role as a reactive intermediate in organic synthesis. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, this compound derivatives may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
類似化合物との比較
Acetamidine: A simpler analog without the tosyl group, used in the synthesis of various nitrogen-containing compounds.
Tosyl-guanidine: Similar to tosyl-acetamidine but with a guanidine moiety, used in the synthesis of different heterocycles.
Tosyl-urea: Contains a urea moiety instead of an acetamidine group, used in different synthetic applications
Uniqueness: this compound is unique due to the presence of both the tosyl and acetamidine groups, which confer distinct reactivity and versatility in organic synthesis. The tosyl group enhances the compound’s ability to participate in nucleophilic substitution reactions, while the acetamidine moiety allows for the formation of various nitrogen-containing heterocycles.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQECBPOQILEOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)
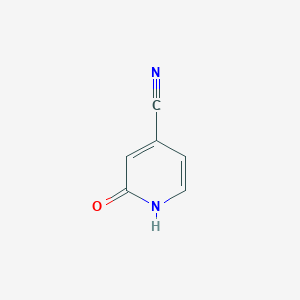
![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2441422.png)
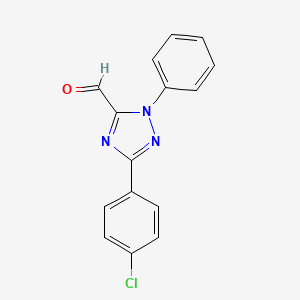
![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)
![1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one](/img/structure/B2441428.png)
![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)
![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)
![1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2441434.png)
![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)
